molecular formula C10H11ClN2O B8167555 2-Chloro-5-isobutoxynicotinonitrile

2-Chloro-5-isobutoxynicotinonitrile

Cat. No.: B8167555
M. Wt: 210.66 g/mol
InChI Key: LAUHKZSXRURHEY-UHFFFAOYSA-N
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Description

2-Chloro-5-isobutoxynicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of a chloro group at the second position, an isobutoxy group at the fifth position, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isobutoxynicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloronicotinonitrile.

    Alkylation: The 2-chloronicotinonitrile undergoes alkylation with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isobutoxynicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of hydroxylated or oxidized derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-5-isobutoxynicotinonitrile has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isobutoxynicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors by binding to active sites, thereby disrupting normal cellular functions. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.

    2-Chloro-5-ethoxynicotinonitrile: Similar structure but with an ethoxy group instead of an isobutoxy group.

    2-Chloro-5-propoxynicotinonitrile: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness: 2-Chloro-5-isobutoxynicotinonitrile is unique due to the presence of the isobutoxy group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7(2)6-14-9-3-8(4-12)10(11)13-5-9/h3,5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHKZSXRURHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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